1-Butylazepan-2-one

Lipophilicity LogP Partition coefficient

1-Butylazepan-2-one (N-butylcaprolactam, N-butyl hexanolactam) is an N-alkylated derivative of ε-caprolactam featuring a seven-membered cyclic lactam (azepan-2-one) core with an n-butyl substituent on the ring nitrogen. With molecular formula C₁₀H₁₉NO and molecular weight 169.26 g/mol, this compound belongs to the class of aprotic dipolar solvents and serves as a versatile building block in organic synthesis, coordination chemistry, and specialty formulations.

Molecular Formula C10H19NO
Molecular Weight 169.26 g/mol
CAS No. 19090-89-2
Cat. No. B108482
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Butylazepan-2-one
CAS19090-89-2
Molecular FormulaC10H19NO
Molecular Weight169.26 g/mol
Structural Identifiers
SMILESCCCCN1CCCCCC1=O
InChIInChI=1S/C10H19NO/c1-2-3-8-11-9-6-4-5-7-10(11)12/h2-9H2,1H3
InChIKeyVGZOTUWVGXUNRC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Butylazepan-2-one (CAS 19090-89-2): N-Butylcaprolactam Procurement and Differentiation Guide


1-Butylazepan-2-one (N-butylcaprolactam, N-butyl hexanolactam) is an N-alkylated derivative of ε-caprolactam featuring a seven-membered cyclic lactam (azepan-2-one) core with an n-butyl substituent on the ring nitrogen . With molecular formula C₁₀H₁₉NO and molecular weight 169.26 g/mol, this compound belongs to the class of aprotic dipolar solvents and serves as a versatile building block in organic synthesis, coordination chemistry, and specialty formulations . Its calculated LogP of 2.13 and polar surface area of 20.31 Ų distinguish it from shorter N-alkyl caprolactam homologs .

Why N-Alkyl Caprolactam Analogs Cannot Be Simply Substituted for 1-Butylazepan-2-one


Within the N-alkyl caprolactam series, the length of the N-alkyl chain directly governs lipophilicity (LogP), water solubility, boiling point, and coordination behavior, making simple analog substitution technically invalid for applications where these parameters are critical . The n-butyl substituent confers a calculated LogP of 2.13—approximately 2.9-fold higher than N-methylcaprolactam (LogP 0.73–0.96) and 1.6-fold higher than N-ethylcaprolactam (LogP 1.35)—which translates to measurably different partitioning behavior in biphasic systems, membrane penetration, and solvent extraction efficiency . Furthermore, unlike the parent ε-caprolactam (a crystalline solid at ambient temperature, mp 70°C), 1-butylazepan-2-one is a liquid, eliminating the need for heated handling and enabling direct use as a solvent or formulation component at room temperature [1].

Quantitative Differentiation Evidence for 1-Butylazepan-2-one Against Closest N-Alkyl Caprolactam Analogs


LogP-Driven Lipophilicity Advantage of 1-Butylazepan-2-one Over N-Methyl and N-Ethyl Caprolactams

The calculated octanol-water partition coefficient (LogP) of 1-butylazepan-2-one (2.13) is substantially higher than that of its closest shorter-chain homologs—N-methylcaprolactam (LogP 0.73–0.96) and N-ethylcaprolactam (LogP 1.35)—establishing a clear lipophilicity gradient as a function of N-alkyl chain length . This ~2.9-fold increase over N-methylcaprolactam and ~1.6-fold increase over N-ethylcaprolactam directly impacts compound partitioning in biphasic aqueous-organic systems and penetration through hydrophobic barriers .

Lipophilicity LogP Partition coefficient N-alkyl caprolactam Solvent selection

Ambient Physical State: 1-Butylazepan-2-one as a Ready-to-Use Liquid Versus Solid ε-Caprolactam

In contrast to the parent ε-caprolactam, which exists as a white crystalline solid with a melting point of 70°C requiring heated storage and handling above 80°C to maintain liquidity, 1-butylazepan-2-one is a liquid at ambient temperature [1]. This physical state difference eliminates the operational requirement for heated tanks, jacketed lines, and melt-processing equipment during formulation, blending, or direct use as a reaction solvent [2].

Physical state Handling Formulation Caprolactam Lactam solvent

Optimized Synthesis Yield of 1-Butylazepan-2-one: 92.5% via KOH-Al₂O₃ Solid Base Catalysis

A patent-described preparation method (CN103420914A) for N-n-butyl caprolactam achieves 92.5% isolated yield using a KOH-Al₂O₃ solid base catalytic system with cyclohexane as solvent at 80°C over 3.5 hours, representing a measurable improvement over the 89.6% yield reported under phase-transfer catalysis conditions (tetrabutylammonium bromide, petroleum ether/KOH/K₂CO₃, 75°C, 4.5 h) [1]. The patent method additionally claims low cost, simple operation, and absence of environmental pollution as process advantages [2].

Synthesis yield N-alkylation Process optimization Caprolactam Green chemistry

Patent-Designated Application as Pesticide Penetration Promoter: Regulatory and Functional Differentiation

Chinese patent CN103420914A explicitly claims N-n-butyl caprolactam (1-butylazepan-2-one) as a novel pesticide penetration promoter, describing its preparation via a two-step bromination–N-alkylation sequence with 92.5% overall yield and asserting its utility in enhancing the transcuticular delivery of agrochemical active ingredients [1]. This application-specific patent protection establishes a documented functional role that is not claimed for shorter-chain N-alkyl caprolactams (N-methyl, N-ethyl) in the agrochemical adjuvant space [2]. The butyl chain length is posited to provide an optimal balance of lipophilicity for cuticular penetration without excessive molecular weight that would limit diffusion [1].

Pesticide adjuvant Penetration promoter Agrochemical formulation N-alkylcaprolactam Patent

Lanthanide Coordination Chemistry: Monodentate N-Butylcaprolactam Ligands in f-Element Complexation

1-Butylazepan-2-one (N-butylcaprolactam, NBCLM) functions as a monodentate O-donor ligand in lanthanide nitrate complexes of general formula Ln(NBCLM)₃(NO₃)₃, as demonstrated by the structurally characterized trinitratotri(N-butylcaprolactam)samarium(III) complex, where the Sm(III) ion is nine-coordinate with three NBCLM oxygen atoms and six oxygen atoms from three bidentate nitrate groups [1]. This coordination behavior parallels that of other N-alkylcaprolactam ligands but with the n-butyl chain providing sufficient lipophilicity for solvent extraction applications involving f-element separations from aqueous nitric acid media [2]. The analogous N-methylcaprolactam and N-ethylcaprolactam homologs, while capable of similar coordination, yield complexes with lower organic-phase solubility due to reduced ligand lipophilicity, potentially limiting extraction efficiency in industrial-scale lanthanide/actinide partitioning processes [3].

Lanthanide coordination Solvent extraction f-Element Caprolactam ligand Samarium complex

N-Butylcaprolactam as a Caprolactam-Derived Solvent for Polyurethane-Polyurea Rheology Modifiers

US patent application 20210024683 discloses N-alkyl substituted caprolactams—including N-methyl, N-ethyl, and N-butyl caprolactam—as aprotic, thermally stable solvents with high boiling points and low vapor pressure, specifically suited for polyurethane-polyurea based rheology modifying agent formulations [1]. Within this patent, N-butyl caprolactam is specified at inclusion levels of 1–10 wt% when used in combination with N-methyl or N-ethyl caprolactam, indicating its role as a co-solvent that modulates viscosity and solvency without introducing active hydrogens that would interfere with isocyanate chemistry [2]. This class of caprolactam-derived solvents is positioned as a safer alternative to traditional amide solvents such as N-methyl-2-pyrrolidone (NMP), which faces increasing regulatory restrictions due to reproductive toxicity concerns [1].

Rheology modifier Polyurethane-polyurea Aprotic solvent Coatings N-alkylcaprolactam

Recommended Procurement and Application Scenarios for 1-Butylazepan-2-one Based on Evidence Strength


Agrochemical Penetration Promoter Formulation

1-Butylazepan-2-one is the subject of a dedicated Chinese patent (CN103420914A) claiming its use as a pesticide penetration promoter, synthesized in 92.5% yield via a two-step bromination–N-alkylation route [1]. Its LogP of 2.13 provides a lipophilicity profile suitable for enhancing transcuticular delivery of active ingredients, differentiating it from the more hydrophilic N-methylcaprolactam (LogP 0.73–0.96) which would partition less favorably into the waxy plant cuticle . Agrochemical formulators seeking a patent-backed penetration adjuvant with documented synthesis methodology should prioritize this compound over shorter-chain N-alkyl caprolactam alternatives.

Lanthanide and Actinide Solvent Extraction Ligand

The demonstrated ability of 1-butylazepan-2-one to act as a monodentate O-donor ligand forming crystallographically characterized complexes of formula Ln(NBCLM)₃(NO₃)₃ with samarium(III), terbium(III), and other lanthanides supports its use in f-element coordination chemistry and solvent extraction [1]. The n-butyl chain imparts sufficient lipophilicity (LogP 2.13) to confer organic-phase solubility to the resulting metal complexes, whereas N-methyl or N-ethyl caprolactam complexes (LogP 0.73–1.35) are expected to exhibit reduced extraction efficiency due to lower ligand lipophilicity . This makes 1-butylazepan-2-one the preferred N-alkylcaprolactam ligand for lanthanide/actinide separation process development.

Polyurethane-Polyurea Rheology Modifier Co-Solvent

In polyurethane-polyurea rheology modifying agent formulations, 1-butylazepan-2-one is disclosed in US patent 20210024683 as a co-solvent at 1–10 wt% in combination with N-methyl or N-ethyl caprolactam [1]. Its aprotic nature, absence of labile hydrogens, thermal stability, and high boiling point make it compatible with isocyanate-terminated prepolymer chemistry . Industrial coatings formulators seeking alternatives to NMP and other reprotoxic amide solvents should consider 1-butylazepan-2-one as part of a caprolactam-derived solvent system, particularly where its higher boiling point relative to N-alkyl pyrrolidones enables higher-temperature processing at atmospheric pressure .

Laboratory-Scale Synthesis of Lipophilic Azepanone Building Blocks

For medicinal chemistry and organic synthesis laboratories requiring an N-alkylated caprolactam building block with enhanced lipophilicity, 1-butylazepan-2-one offers a room-temperature liquid physical state that simplifies handling, dispensing, and reaction setup compared to solid ε-caprolactam (mp 70°C), which requires pre-heating for liquid transfer [1]. The compound is commercially available at 97% purity from multiple suppliers and can be synthesized in-house at 89.6–92.5% yield depending on the chosen method . Its LogP of 2.13 and PSA of 20.31 Ų position it as a moderately lipophilic, low-polarity scaffold suitable for downstream functionalization in drug discovery programs targeting CNS or intracellular targets .

Technical Documentation Hub

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